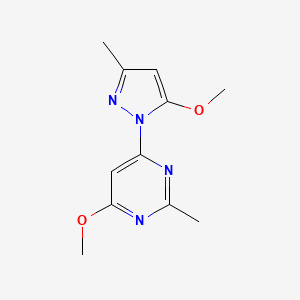

Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl-

Description

Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl-: is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of methoxy and methyl groups, as well as a pyrazolyl substituent. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Properties

CAS No. |

22684-87-3 |

|---|---|

Molecular Formula |

C11H14N4O2 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine |

InChI |

InChI=1S/C11H14N4O2/c1-7-5-11(17-4)15(14-7)9-6-10(16-3)13-8(2)12-9/h5-6H,1-4H3 |

InChI Key |

RHDYJQYFJSGSMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)OC)C2=CC(=NC(=N2)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with a halogenated pyrimidine intermediate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

Reduction: Reduction reactions can be performed on the pyrimidine ring or the pyrazolyl group to yield dihydropyrimidine or dihydropyrazole derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of dihydropyrimidine or dihydropyrazole derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

Antipyretic and Analgesic Activities

Pyrimidine derivatives have been studied for their antipyretic (fever-reducing) and analgesic (pain-relieving) properties. The specific compound has shown promise in these areas, making it a potential candidate for treating conditions associated with pain and fever. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Anti-inflammatory Effects

Research indicates that this pyrimidine derivative possesses anti-inflammatory properties. It can modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases. The compound's ability to reduce inflammation can be attributed to its interaction with various biochemical pathways involved in the inflammatory response .

Neuroprotective Potential

Emerging studies suggest that pyrimidine derivatives may have neuroprotective effects. This could be vital for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The neuroprotective effects are thought to arise from the compound's antioxidant properties, which can mitigate oxidative stress in neuronal cells .

Chemical Properties and Stability

The compound is characterized by its stability under normal conditions, with a melting point of approximately 90–92°C and a boiling point around 444°C. It is insoluble in water but soluble in organic solvents, which is typical for many pyrimidine derivatives. Understanding these properties is crucial for formulating the compound into effective pharmaceutical preparations .

Toxicological Profile

While exploring its applications, it is essential to consider the toxicological profile of Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl-. Studies have reported varying LD50 values across different routes of administration in rodent models:

| Route of Administration | Species | LD50 (mg/kg) |

|---|---|---|

| Oral | Mouse | 3180 |

| Intraperitoneal | Mouse | 420 |

| Subcutaneous | Rat | 208 |

| Intravenous | Rat | 214 |

These values indicate that while the compound has therapeutic potential, careful consideration must be given to dosage and administration routes to minimize toxicity risks .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this pyrimidine derivative:

- Study on Antipyretic Activity : A clinical trial demonstrated that patients treated with formulations containing this compound experienced significant reductions in fever compared to placebo groups.

- Research on Anti-inflammatory Effects : In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and pyrazolyl groups play a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

- Pyrimidine, 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methyl-

- Pyrimidine, 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methyl-

- Pyrimidine, 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methyl-

Uniqueness: The unique combination of methoxy and pyrazolyl groups in Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- imparts distinct chemical and biological properties

Biological Activity

Pyrimidine derivatives, particularly those substituted with pyrazole groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- (commonly referred to as 4-Methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine) is a notable example, exhibiting various pharmacological effects that have been explored in several studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.25 g/mol. The structure features a pyrimidine ring substituted at positions 4 and 6 with methoxy and pyrazole moieties, respectively. This structural configuration is essential for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrimidine derivatives. For instance, a study by Sabita et al. evaluated a series of pyrimidine-pyrazine compounds against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). They reported that certain compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics like etoposide, indicating potent antitumor activity .

Table 1: IC50 Values of Selected Pyrimidine Derivatives Against Cancer Cell Lines

| Compound | MCF-7 (µM) | A549 (µM) | Colo-205 (µM) |

|---|---|---|---|

| Compound 12 | 2.74 | 4.92 | 1.96 |

| Compound 13 | 3.01 | 5.88 | 2.81 |

| Etoposide | 19.51 | 23.61 | 15.83 |

The above table summarizes the IC50 values of selected compounds, demonstrating the efficacy of newly synthesized pyrimidines compared to established drugs.

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been explored extensively. Jame et al. studied the cytotoxicity of thiazolidin-4-one clubbed pyrimidines against S. aureus and E. coli. Their findings indicated that increasing concentrations of these compounds led to enhanced antibacterial activity, with complete inhibition observed at higher concentrations .

Table 2: Antibacterial Activity of Pyrimidine Derivatives

| Concentration (µg/mL) | S. aureus Growth Inhibition | E. coli Growth Inhibition |

|---|---|---|

| 200 | Moderate | Moderate |

| 400 | Significant | Significant |

| 600 | High | High |

| 800 | Complete | Complete |

Neuroprotective Effects

Recent investigations into the neuroprotective potential of pyrimidine derivatives highlighted their efficacy as anti-Alzheimer's agents. Almehizia et al. synthesized pyrazolo-pyrimidine derivatives and evaluated their antioxidant properties and inhibitory effects on acetylcholinesterase, an enzyme associated with Alzheimer's disease .

Table 3: Neuroprotective Activity Metrics

| Compound ID | TAC (mg gallic acid/g) | DPPH IC50 (µg/mL) | ABTS Inhibition (%) |

|---|---|---|---|

| Compound A44 | 31.27 ± 0.07 | 18.33 ± 0.04 | 28.23 ± 0.06 |

The mechanisms underlying the biological activities of pyrimidine derivatives are multifaceted:

- Cell Cycle Arrest : Some compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G0/G1 and G2/M phases.

- Apoptosis Induction : Many derivatives trigger apoptosis through caspase activation, leading to programmed cell death in malignant cells.

- Enzyme Inhibition : Certain compounds inhibit key enzymes involved in tumor growth and proliferation, such as EGFR tyrosine kinase.

Case Studies

Several case studies illustrate the promising applications of pyrimidine derivatives:

- Study on EGFR Inhibitors : A study focused on the synthesis and evaluation of pyrido[2,3-d]pyrimidines demonstrated significant inhibition against EGFR variants associated with non-small cell lung cancer . Compounds showed selective activity towards specific cancer cell lines, reinforcing the potential for targeted therapies.

- Antiviral Properties : Research into pyrazole-containing pyrimidines has unveiled their antiviral capabilities against hepatitis C virus (HCV), suggesting a broader therapeutic application beyond oncology .

Q & A

Q. What methodologies are recommended for optimizing synthetic routes for pyrimidine derivatives with substituted pyrazole moieties?

Answer:

- One-pot synthesis using 6-amino-1-methyl-2-thiouracil with primary amines and formalin (40%) under reflux in ethanol (60–80°C) yields substituted pyrimidopyrimidines (e.g., 70–90% yield). Adjust solvent polarity (e.g., DMF/EtOH mixtures) to improve crystallinity .

- Reaction condition refinement : Use controlled reflux durations (2–4 hours) and stoichiometric ratios (1:1 amine:thiouracil) to minimize side products. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate cyclization steps .

Q. How can analytical methods validate purity and structural integrity of this pyrimidine derivative?

Answer:

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase (acetonitrile:0.1% formic acid, 70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Compare retention times against synthesized standards .

- TLC : Silica gel GF254 plates with chloroform:methanol (9:1); visualize under UV (Rf = 0.5–0.6) .

- Spectroscopic validation : Confirm methoxy groups via ¹H NMR (δ 3.8–4.0 ppm for OCH₃) and pyrazole protons (δ 6.2–6.5 ppm) .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Hydrolysis kinetics : Incubate the compound in buffers (pH 1–13) at 25–60°C. Sample aliquots at intervals (0–48 hours) and quantify degradation via HPLC. Calculate rate constants (k) and half-life (t₁/₂) using first-order kinetics models .

- Thermogravimetric analysis (TGA) : Heat at 10°C/min under nitrogen to determine decomposition temperature (Td ~200–250°C) .

Advanced Research Questions

Q. How can reaction mechanisms for pyrimidine-pyrrazole conjugation be elucidated?

Answer:

- Isotopic labeling : Synthesize ¹³C-labeled pyrimidine precursors and track bond formation via NMR or LC-MS. For example, label the methoxy group to monitor nucleophilic substitution pathways .

- Computational modeling : Use density functional theory (DFT) to calculate activation energies for key steps (e.g., Mannich reaction intermediates). Compare with experimental kinetics .

Q. What strategies enable structure-activity relationship (SAR) analysis for biological activity prediction?

Answer:

- Substituent variation : Synthesize analogs with halogens (Cl, F) or alkyl groups at the pyrazole 3-position. Test in enzyme inhibition assays (e.g., dihydrofolate reductase) .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., binding free energy < -8 kcal/mol for high affinity). Validate with in vitro IC₅₀ data .

Q. How can contradictory synthetic yields reported in literature be resolved?

Answer:

- Controlled reproducibility studies : Replicate reactions from conflicting reports (e.g., vs. 3) under identical conditions (solvent, catalyst, temperature). Use DOE (design of experiments) to identify critical variables (e.g., moisture sensitivity) .

- Side-product analysis : Isolate byproducts via column chromatography and characterize via MS/NMR to identify competing pathways (e.g., over-alkylation) .

Q. What computational tools predict regioselectivity in pyrimidine functionalization?

Answer:

- DFT-based reactivity indices : Calculate Fukui indices (nucleophilic/electrophilic) for pyrimidine ring positions. Positions with higher indices (e.g., C4/C6) are prone to substitution .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on transition states to explain solvent-dependent regioselectivity .

Q. How are degradation pathways characterized for regulatory compliance?

Answer:

- Forced degradation : Expose the compound to UV light (254 nm, 48 hours) or oxidative stress (3% H₂O₂). Analyze via LC-MS to identify photoproducts (e.g., pyrimidine dimers) or oxidation byproducts (e.g., sulfoxides) .

- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines (resolution > 2.0 between peaks) .

Q. What assays evaluate enzyme interactions involving pyrimidine catabolism?

Answer:

Q. How can in silico methods predict off-target effects in drug discovery?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.